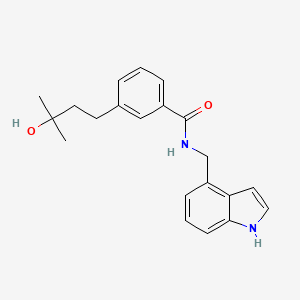

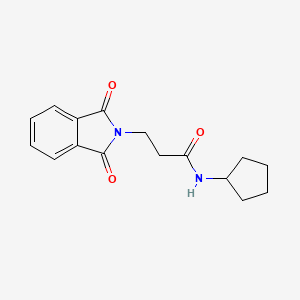

3-(3-hydroxy-3-methylbutyl)-N-(1H-indol-4-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to the compound , often involves Bischler-Napieralski reactions. For instance, N-(4-Aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, which are consistent with the formation of N-(4-arylbut-3-enyl)benzamide intermediates (Browne et al., 1981). These methods highlight the complexity and creativity involved in synthesizing compounds with intricate structures.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography. For example, the structure of certain benzamide derivatives has been confirmed through this method, establishing specific configurations like the E-isomer (Browne et al., 1981). This technique provides detailed insight into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions.

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For instance, synthesis processes often involve condensation reactions, cyclization under specific conditions, and interactions leading to the formation of stereochemically complex products (Browne et al., 1981). These reactions are fundamental to creating the desired molecular structures with specific chemical functionalities.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application and effectiveness. Techniques like X-ray crystallography and density functional theory (DFT) calculations are employed to understand these properties in detail (Demir et al., 2015). For example, the crystalline structure determined by X-ray diffraction analysis can reveal the stability and packing of molecules, which are important for the material's physical characteristics.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity with other chemical species, stability under various conditions, and potential for forming bonds, are critical for their application in different fields. Studies involving the synthesis and evaluation of these compounds provide insights into their reactivity patterns, highlighting the role of specific functional groups and molecular structure in their chemical behavior (Jacobs et al., 1994).

Scientific Research Applications

Alzheimer's Disease Treatment Potential

A study reports the development of 5-aroylindolyl-substituted hydroxamic acids, highlighting a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, exhibiting neuroprotective activity. It ameliorated impaired learning and memory in animal models, suggesting potential applications in treating Alzheimer's disease (Lee et al., 2018).

Chemical Synthesis Applications

The Bischler-Napieralski reaction, a method for synthesizing indole derivatives, was applied to N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the creation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis pathway demonstrates the compound's utility in creating complex chemical structures, which could have applications in developing new pharmaceuticals or materials (Browne et al., 1981).

Designing Magnets

A study on metalloligands utilized ligands similar in structural complexity to the compound for coordinating with copper ions, forming anionic metalloligands. These ligands, when reacted with lanthanide salts, produced tetranuclear complexes, demonstrating applications in designing single-molecule and single-chain magnets (Costes et al., 2010).

properties

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(1H-indol-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,25)11-9-15-5-3-6-16(13-15)20(24)23-14-17-7-4-8-19-18(17)10-12-22-19/h3-8,10,12-13,22,25H,9,11,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHBXXKTHBQSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C3C=CNC3=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-(1H-indol-4-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)